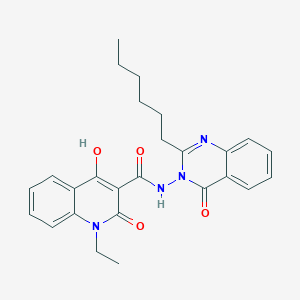
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) is an organic compound with the molecular formula C({20})H({18})N(_{4}) It is a derivative of 1,4-benzenedicarboxaldehyde, where both aldehyde groups are converted to phenylhydrazone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) can be synthesized through the reaction of 1,4-benzenedicarboxaldehyde with phenylhydrazine. The reaction typically involves the following steps:
Starting Materials: 1,4-Benzenedicarboxaldehyde and phenylhydrazine.
Reaction Medium: The reaction is usually carried out in an ethanol or methanol solvent.
Catalyst: Acidic catalysts such as acetic acid can be used to facilitate the reaction.
Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete conversion.
The general reaction scheme is as follows:
C8H6O2+2C6H8N2→C20H18N4+2H2O
Industrial Production Methods
While specific industrial production methods for 1,4-benzenedicarboxaldehyde bis(phenylhydrazone) are not well-documented, the process would likely involve scaling up the laboratory synthesis with considerations for reaction efficiency, cost, and safety. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The phenylhydrazone groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the phenylhydrazone groups can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes and sensors.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of 1,4-benzenedicarboxaldehyde bis(phenylhydrazone) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The phenylhydrazone groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedicarboxaldehyde: The parent compound, which lacks the phenylhydrazone groups.
1,4-Benzenedicarboxaldehyde bis(methylhydrazone): Similar structure but with methylhydrazone groups instead of phenylhydrazone.
1,4-Benzenedicarboxaldehyde bis(ethylhydrazone): Similar structure but with ethylhydrazone groups.
Uniqueness
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) is unique due to the presence of phenylhydrazone groups, which can enhance its stability and reactivity compared to other hydrazone derivatives. This makes it particularly useful in applications requiring robust chemical properties and specific interactions with target molecules.
Propriétés
Numéro CAS |
7265-27-2 |
|---|---|
Formule moléculaire |
C20H18N4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-[(E)-[4-[(E)-(phenylhydrazinylidene)methyl]phenyl]methylideneamino]aniline |
InChI |
InChI=1S/C20H18N4/c1-3-7-19(8-4-1)23-21-15-17-11-13-18(14-12-17)16-22-24-20-9-5-2-6-10-20/h1-16,23-24H/b21-15+,22-16+ |
Clé InChI |
SPKHFXGAGWFQOG-YHARCJFQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)/C=N/NC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)C=NNC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996936.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996941.png)



![N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11996956.png)
![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)
![4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)
